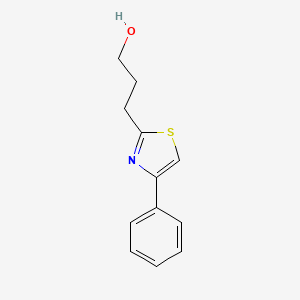

3-(4-Phenylthiazol-2-yl)propan-1-ol

説明

Historical Context and Significance of Thiazole (B1198619) Scaffolds in Modern Synthetic Chemistry

The chemistry of thiazoles has been developing since the foundational work of Hantzsch and Hofmann. nih.gov The Hantzsch thiazole synthesis, a condensation reaction between α-haloketones and thioamides, remains a widely utilized method for constructing the thiazole ring. ijper.orgnih.gov This method's versatility allows for the synthesis of a wide array of thiazole derivatives with various substituents. nih.gov

The significance of the thiazole scaffold is underscored by its presence in numerous naturally occurring and synthetic compounds of immense importance. nih.goveurekaselect.com A prime example is Vitamin B1 (Thiamine), which contains a thiazolium ring essential for its biochemical function. nih.gov The thiazole nucleus is also a key structural component of penicillins, a class of antibiotics that revolutionized medicine. nih.gov

In modern synthetic chemistry, the thiazole ring is recognized as a "pharmacophore," a molecular feature responsible for a drug's biological activity. researchgate.net Its derivatives have found applications as vulcanizing accelerators and photographic sensitizers. nih.gov The steady development of synthetic methodologies has enabled the creation of a vast library of thiazole-containing molecules with diverse and valuable properties.

Overview of Substituted Phenylthiazole Derivatives in Contemporary Chemical Research

Substituted phenylthiazole derivatives, which feature a phenyl group attached to the thiazole ring, are a prominent subclass of thiazoles that have garnered significant attention in contemporary research. These compounds are explored for their wide-ranging pharmacological activities and unique material properties.

In medicinal chemistry, phenylthiazole derivatives are investigated for their potential as:

Anticancer agents: Certain phenylthiazole derivatives have shown promising anti-proliferative activity against various cancer cell lines. researchgate.netnih.gov For instance, derivatives have been synthesized and tested against prostate cancer and other cancer cell lines, with some compounds exhibiting significant activity. nih.govmdpi.com

Antimicrobial and antifungal agents: Researchers have synthesized novel phenylthiazole derivatives and evaluated their activity against various bacteria and fungi, with many showing significant efficacy. researchgate.netnih.gov

Anti-inflammatory agents: Phenylthiazole derivatives have been synthesized and evaluated for their anti-inflammatory properties, with some compounds demonstrating considerable activity. researchgate.net

In materials science, phenylthiazole derivatives are being explored for their potential applications in organic electronics. For example, a phenylthiazole azo dye, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (B52724) (PTPA), has been synthesized and studied for its optical and electrical properties, suggesting its potential use in organic light-emitting diodes (OLEDs) and optical switching systems. researchgate.netnih.gov

The synthesis of these derivatives often involves multi-step reactions, and their structures are typically confirmed using modern analytical techniques such as NMR spectroscopy and X-ray crystallography. nih.govmdpi.com

Rationale for Academic Investigation of 3-(4-Phenylthiazol-2-yl)propan-1-ol within Organic and Materials Science

The specific compound, this compound, is a subject of academic interest due to its potential as a building block in the synthesis of more complex molecules with desirable properties. The rationale for its investigation can be broken down as follows:

Structural Motif: The molecule combines a phenylthiazole core with a propanol (B110389) side chain. The phenylthiazole unit, as discussed, is a known pharmacophore and a useful component in materials science. The hydroxyl group of the propanol chain provides a reactive site for further chemical modifications, allowing for the construction of a diverse range of derivatives.

Potential for Novel Derivatives: The academic investigation of this compound is driven by the prospect of creating new derivatives with enhanced or novel biological activities or material properties. For example, research has been conducted on derivatives of 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid, which share a similar structural backbone. researchgate.net These studies have explored their antimicrobial and plant growth-promoting activities. researchgate.net Similarly, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising scaffolds for the development of new anticancer candidates. nih.gov

Exploration of Structure-Activity Relationships: By synthesizing and studying compounds like this compound and its derivatives, chemists can gain a deeper understanding of structure-activity relationships (SAR). This knowledge is crucial for the rational design of new molecules with optimized properties for specific applications, whether in medicine or materials.

While direct and extensive research specifically on this compound is not widely documented in the provided search results, the investigation of closely related structures highlights the scientific community's interest in this class of compounds. The synthesis and characterization of this molecule would be a logical step in the broader exploration of phenylthiazole derivatives and their potential applications.

| Compound Name | Chemical Structure |

| This compound | C12H13NOS |

| 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA) | C16H12N4S |

| 3-[phenyl(1,3-thiazol-2-yl)amino]propanoic acid | C12H12N2O2S |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid | C20H18N2O3S |

| Abbreviation | Full Name |

| SAR | Structure-Activity Relationship |

| OLEDs | Organic Light-Emitting Diodes |

| NMR | Nuclear Magnetic Resonance |

特性

分子式 |

C12H13NOS |

|---|---|

分子量 |

219.30 g/mol |

IUPAC名 |

3-(4-phenyl-1,3-thiazol-2-yl)propan-1-ol |

InChI |

InChI=1S/C12H13NOS/c14-8-4-7-12-13-11(9-15-12)10-5-2-1-3-6-10/h1-3,5-6,9,14H,4,7-8H2 |

InChIキー |

BCFFCDLCNSUWBD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)CCCO |

製品の起源 |

United States |

Advanced Spectroscopic and Structural Elucidation of 3 4 Phenylthiazol 2 Yl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-(4-phenylthiazol-2-yl)propan-1-ol, the spectrum is expected to show distinct signals corresponding to the phenyl, thiazole (B1198619), and propanol (B110389) moieties.

Aromatic Region: The five protons of the phenyl group are expected to appear as a series of multiplets in the range of δ 7.30-7.90 ppm. The protons ortho to the thiazole ring would likely be the most deshielded. The lone proton on the thiazole ring (H-5) is anticipated to resonate as a singlet around δ 7.10-7.40 ppm rsc.org.

Propanol Chain: The aliphatic chain should exhibit three distinct signals. The methylene (B1212753) group adjacent to the thiazole ring (-CH₂-Th) would be a triplet at approximately δ 3.1-3.3 ppm. The methylene group bonded to the hydroxyl function (-CH₂OH) is expected as a triplet around δ 3.7-3.8 ppm chemicalbook.com. The central methylene group (-CH₂-) would appear as a multiplet (quintet or sextet) around δ 2.0-2.2 ppm, resulting from coupling to the two adjacent methylene groups chemicalbook.com.

Hydroxyl Proton: The alcohol proton (-OH) typically appears as a broad singlet, the chemical shift of which can vary depending on concentration and solvent, but is often found between δ 1.5-2.5 ppm.

Integration: The integral ratios of the signals would correspond to the number of protons in each environment: 5H (phenyl), 1H (thiazole), 2H (-CH₂-Th), 2H (-CH₂-), 2H (-CH₂OH), and 1H (-OH).

Spin-Spin Coupling: The adjacent methylene groups in the propanol chain (-CH₂-CH₂-CH₂-) are expected to show vicinal coupling with a coupling constant (³J) of approximately 6-7 Hz, leading to their characteristic triplet and multiplet patterns chemicalbook.com.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Phenyl-H | 7.30 - 7.90 | m | - | 5H |

| Thiazole-H5 | 7.10 - 7.40 | s | - | 1H |

| -CH₂-OH | 3.70 - 3.80 | t | ~6.5 | 2H |

| -CH₂-Thiazole | 3.10 - 3.30 | t | ~7.0 | 2H |

| -CH₂-CH₂-CH₂- | 2.00 - 2.20 | m | ~6.7 | 2H |

| -OH | 1.5 - 2.5 | br s | - | 1H |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their chemical environment. For this compound, a total of 12 distinct carbon signals are expected.

Thiazole Carbons: The C2 carbon, situated between two heteroatoms (N and S) and being substituted, is expected to be the most downfield, likely above δ 168 ppm. The C4 carbon, attached to the phenyl group, would resonate around δ 150-155 ppm, while the C5 carbon would appear furthest upfield among the ring carbons, around δ 110-115 ppm rsc.org.

Phenyl Carbons: Four signals are expected for the phenyl group due to symmetry. The ipso-carbon (attached to the thiazole) would be around δ 135 ppm, with the remaining carbons appearing in the typical aromatic region of δ 126-129 ppm rsc.org.

Propanol Carbons: The carbon bearing the hydroxyl group (-CH₂OH) is expected around δ 60-62 ppm. The central methylene carbon would be found around δ 33-35 ppm, and the carbon attached to the thiazole ring is predicted to be in a similar region, around δ 31-33 ppm, influenced by the electron-withdrawing nature of the heterocycle chemicalbook.com.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C2 | > 168 |

| Thiazole C4 | 150 - 155 |

| Thiazole C5 | 110 - 115 |

| Phenyl C-ipso | ~135 |

| Phenyl C-H | 126 - 129 |

| -CH₂-OH | 60 - 62 |

| -CH₂-CH₂-CH₂- | 33 - 35 |

| -CH₂-Thiazole | 31 - 33 |

2D NMR experiments are indispensable for confirming the assignments from 1D spectra and establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would be crucial for confirming the propanol chain structure. It would show cross-peaks between the protons of adjacent methylene groups: H(a)-H(b) and H(b)-H(c) in the -CH₂(a)-CH₂(b)-CH₂(c)-OH system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It would definitively link the proton assignments in Table 1 to the carbon assignments in Table 2, for example, confirming which ¹H signal at ~3.7 ppm corresponds to the ¹³C signal at ~61 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is key to connecting the different fragments of the molecule. Key expected correlations would include:

Protons of the methylene group adjacent to the thiazole (~3.2 ppm) to the C2 and C5 carbons of the thiazole ring.

The thiazole H-5 proton (~7.2 ppm) to the C4 of the thiazole and the ipso-carbon of the phenyl ring.

The ortho-protons of the phenyl ring to the C4 of the thiazole.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum reveals through-space proximity of protons. It would show correlations between the thiazole H-5 proton and the ortho-protons of the phenyl group, confirming their spatial relationship.

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

The expected characteristic absorption bands for this compound are:

O-H Stretch: A strong and broad absorption band in the region of 3400-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the alcohol chemicalbook.com.

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).

Aromatic C=C and Thiazole C=N/C=C Stretches: Several medium to sharp bands in the 1600-1450 cm⁻¹ region.

C-O Stretch: A strong, distinct band in the 1075-1000 cm⁻¹ region, characteristic of a primary alcohol chemicalbook.comnist.gov.

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3400 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 2960 - 2850 | Strong |

| Aromatic C=C / Thiazole Ring | Stretching | 1600 - 1450 | Medium, Sharp |

| C-O (Primary Alcohol) | Stretching | 1075 - 1000 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which helps in confirming its structure. The molecular formula for this compound is C₁₂H₁₃NOS, with a monoisotopic mass of approximately 219.07 Da.

A plausible fragmentation pathway under electron ionization (EI) would involve initial cleavages around the functional groups. Common fragmentation patterns for primary alcohols include the loss of water (H₂O) and alpha-cleavage.

Molecular Ion Peak [M]⁺: A peak at m/z 219 corresponding to the molecular ion [C₁₂H₁₃NOS]⁺.

Loss of Water [M-18]⁺: A peak at m/z 201 from the elimination of a water molecule.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen is less likely for primary alcohols compared to cleavage that results in a stable carbocation.

Benzylic-type Cleavage: The most probable fragmentation would be the cleavage of the bond between the first and second carbons of the propanol chain (beta to the thiazole ring), leading to a highly stable, resonance-delocalized cation. This would result in a fragment corresponding to the [4-phenylthiazol-2-ylmethyl]⁺ cation at m/z 188.

Other Fragments: Another significant fragment could arise from the cleavage of the bond between the thiazole ring and the propyl chain, potentially yielding a [4-phenylthiazole]⁺ fragment at m/z 161.

ESI is a soft ionization technique that typically results in minimal fragmentation. In positive ion mode, the analysis of this compound would be expected to show a prominent peak for the protonated molecule.

Protonated Molecule [M+H]⁺: The base peak or a major peak would be observed at m/z 220.07, corresponding to [C₁₂H₁₃NOS + H]⁺.

Adduct Ions: Depending on the solvent system and sample purity, adducts with sodium [M+Na]⁺ at m/z 242.05 or potassium [M+K]⁺ at m/z 258.03 might also be detected.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and non-volatile compounds like this compound. In this method, the analyte is co-crystallized with a matrix, a small organic molecule that strongly absorbs laser energy. Upon irradiation with a pulsed laser, the matrix absorbs the energy and transfers it to the analyte, leading to its desorption and ionization, typically through protonation. The resulting ions are then accelerated in an electric field and their time-of-flight to a detector is measured, which is proportional to their mass-to-charge ratio (m/z).

The choice of matrix is critical for successful MALDI-TOF MS analysis, especially for low molecular weight compounds, to avoid interference from matrix-related ions in the low m/z region. researchgate.net Common matrices for small molecules include α-cyano-4-hydroxycinnamic acid (CHCA) and 2,5-dihydroxybenzoic acid (DHB). nih.gov For a compound like this compound, with a monoisotopic mass of approximately 219.08 g/mol , a suitable matrix would be one that provides efficient ionization while minimizing spectral noise. The resulting mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 220.09.

| Parameter | Expected Value |

| Molecular Formula | C₁₂H₁₃NOS |

| Monoisotopic Mass | 219.0769 g/mol |

| Expected [M+H]⁺ Ion | ~220.0847 m/z |

| Expected [M+Na]⁺ Ion | ~242.0666 m/z |

| Expected [M+K]⁺ Ion | ~258.0406 m/z |

This table presents theoretical values for this compound based on its chemical formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule and identifying its chromophoric systems. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital (typically a π or non-bonding n orbital) to a higher energy anti-bonding orbital (π* or σ*). The wavelength of maximum absorbance (λmax) provides insight into the extent of conjugation and the types of electronic transitions occurring.

The chromophore in this compound consists of the phenyl ring conjugated with the thiazole ring. This extended π-system is expected to give rise to characteristic absorption bands in the UV region. Typically, aromatic and heteroaromatic systems exhibit intense π → π* transitions. For instance, studies on similar aromatic thiazole derivatives have shown absorption maxima in the range of 250-350 nm. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees.

| Solvent | Expected λmax (nm) | Transition Type |

| Hexane (non-polar) | ~280-300 | π → π |

| Ethanol (B145695) (polar, protic) | ~285-305 | π → π |

| Acetonitrile (B52724) (polar, aprotic) | ~282-302 | π → π* |

This table presents hypothetical UV-Vis absorption data for this compound based on typical values for similar chromophoric systems.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and sulfur) in a pure sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the compound's molecular formula (C₁₂H₁₃NOS). A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition. This technique is often a prerequisite for the publication of new chemical entities.

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) | Difference % |

| Carbon (C) | 65.72 | 65.68 | -0.04 |

| Hydrogen (H) | 5.97 | 6.01 | +0.04 |

| Nitrogen (N) | 6.39 | 6.35 | -0.04 |

| Oxygen (O) | 7.29 | N/A | N/A |

| Sulfur (S) | 14.62 | 14.58 | -0.04 |

This table shows the theoretical elemental composition of this compound and hypothetical experimental results, which would typically be within ±0.4% of the theoretical values for a pure sample.

X-ray Crystallography for Precise Determination of Solid-State Molecular and Supramolecular Architecture

Furthermore, X-ray crystallography provides insights into the supramolecular architecture, revealing the intermolecular interactions such as hydrogen bonds (involving the hydroxyl group), π-π stacking (between the aromatic rings), and other van der Waals forces that govern the packing of the molecules in the crystal lattice. While specific crystallographic data for this compound is not publicly available, studies on similar phenyl-thiazole derivatives have provided detailed structural information. researchgate.netnih.govmdpi.com

| Crystallographic Parameter | Description | Hypothetical Value Range for a Phenylthiazole Derivative |

| Crystal System | The symmetry of the unit cell. | Monoclinic or Orthorhombic |

| Space Group | The set of symmetry operations for the crystal. | P2₁/c, P-1, etc. |

| a, b, c (Å) | The dimensions of the unit cell. | a = 5-15, b = 5-20, c = 10-30 |

| α, β, γ (°) | The angles of the unit cell. | α = 90, β = 90-110, γ = 90 |

| Z | The number of molecules per unit cell. | 2, 4, or 8 |

| Hydrogen Bonds | Key intermolecular interactions. | O-H···N or O-H···O interactions expected. |

| π-π Stacking | Interactions between aromatic rings. | Expected between phenyl and/or thiazole rings. |

This table presents a hypothetical range of crystallographic parameters for a compound like this compound, based on data from related structures.

Reaction Mechanisms and Chemical Transformations of 3 4 Phenylthiazol 2 Yl Propan 1 Ol

Mechanistic Investigations into the Formation and Stability of the Thiazole (B1198619) Ring System

The formation of the 4-phenylthiazole (B157171) core of the molecule is most commonly achieved through the Hantzsch thiazole synthesis. mdpi.com This method involves the cyclocondensation of an α-haloketone with a thioamide. For the synthesis of the scaffold of the title compound, the reaction would typically involve 2-bromo-1-phenylethanone (an α-haloketone) and 4-hydroxybutyrthioamide.

The mechanism proceeds via two main steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone, displacing the bromide ion.

Cyclization and Dehydration: An intramolecular cyclization occurs, followed by a dehydration step, which results in the formation of the aromatic and thermodynamically stable thiazole ring. ijper.org

The stability of the thiazole ring is a result of its aromatic character. It is a five-membered heterocyclic compound with six π-electrons (four from the two double bonds and two from the lone pair on the sulfur atom), conforming to Hückel's rule for aromaticity. This aromaticity imparts significant stability to the ring system, making it a robust scaffold in many chemical environments. nih.gov Some thiazole derivatives can be synthesized using microwave irradiation to improve yields and reduce reaction times. bepls.com

Reactivity of the Primary Alcohol Group and its Functional Group Interconversions

The primary alcohol group (-CH₂OH) on the propanol (B110389) side chain is a key site for functionalization. Its reactivity is characteristic of primary alcohols, involving the two reactive covalent bonds: the C-O and the O-H bonds. msu.edu

The hydroxyl group can be readily converted into esters and ethers, which is a common strategy for derivatization.

Esterification: In the presence of an acid catalyst, 3-(4-Phenylthiazol-2-yl)propan-1-ol can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. For instance, the reaction with propanoic acid in the presence of sulfuric acid would yield 3-(4-phenylthiazol-2-yl)propyl propanoate. researchgate.net

Etherification: The synthesis of ethers from the title compound can be achieved through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Alternatively, direct dehydration of the alcohol in the presence of another alcohol and a catalyst like sodium bisulfite can form unsymmetrical ethers. researchgate.net

Table 1: Examples of Esterification and Etherification Reactions

| Reaction Type | Reagents | Product |

| Esterification | Acetic Anhydride, Pyridine | 3-(4-Phenylthiazol-2-yl)propyl acetate |

| Esterification | Benzoyl Chloride, Triethylamine | 3-(4-Phenylthiazol-2-yl)propyl benzoate |

| Etherification | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | 2-(3-Methoxypropyl)-4-phenylthiazole |

| Etherification | 1. Sodium Hydride (NaH)2. Benzyl Bromide (BnBr) | 2-(3-(Benzyloxy)propyl)-4-phenylthiazole |

The primary alcohol group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used.

Oxidation to Aldehyde: Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂), can selectively oxidize the primary alcohol to the corresponding aldehyde, 3-(4-phenylthiazol-2-yl)propanal.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to the carboxylic acid, 3-(4-phenylthiazol-2-yl)propanoic acid.

Conversely, while the alcohol is already in a reduced state, related functional groups can be reduced to form the alcohol. For example, the corresponding ester, 3-(4-phenylthiazol-2-yl)propyl acetate, can be reduced back to the parent alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov

Table 2: Oxidation and Related Reduction Reactions

| Transformation | Reagent(s) | Resulting Functional Group |

| Oxidation | Pyridinium Chlorochromate (PCC) | Aldehyde |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

| Reduction of Ester | Lithium Aluminum Hydride (LiAlH₄) | Alcohol |

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring and Thiazole Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic systems. masterorganicchemistry.comuci.edu In this compound, both the phenyl ring and the thiazole nucleus can potentially undergo EAS, though their reactivity differs.

Phenyl Ring: The phenyl ring is substituted at the C4 position of the thiazole. The thiazole ring acts as a deactivating group on the phenyl ring via its inductive effect, but it can direct incoming electrophiles to the ortho and para positions through resonance. However, the para position is already substituted. Therefore, electrophilic attack is most likely to occur at the ortho positions of the phenyl ring.

Thiazole Nucleus: The thiazole ring itself is an electron-rich heterocycle and can undergo EAS. The substitution pattern is dictated by the existing substituents. The C5 position is the most common site for electrophilic attack on a thiazole ring. However, the acidic conditions often required for EAS reactions can lead to the protonation of the thiazole nitrogen, which strongly deactivates the ring towards electrophilic attack. researchgate.net

Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation (using an acyl chloride/AlCl₃).

Nucleophilic Reactions at the Thiazole Ring and Carbon Centers

Nucleophilic reactions can target several sites on the molecule.

At the Propyl Side Chain: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or a halide) by reacting it with tosyl chloride or a hydrohalic acid. libretexts.orgchemguide.co.uk Subsequently, a nucleophile can displace this leaving group via an S_N2 mechanism. For example, reaction with sodium cyanide (NaCN) after converting the alcohol to a bromide would yield 4-(4-phenylthiazol-2-yl)butanenitrile.

At the Thiazole Ring: The thiazole ring is generally resistant to nucleophilic attack unless activated by a strong electron-withdrawing group or quaternization of the nitrogen atom. Deprotonation at the C2 position of a thiazolium salt is a well-known reaction that forms a nucleophilic carbene (an ylide), which is central to the catalytic cycle of Vitamin B1 (Thiamine), a naturally occurring thiazole. mdpi.com In some cases, nucleophilic attack on related sulfur-containing heterocycles can lead to ring-opening reactions. nih.gov

Cyclization and Rearrangement Reactions Involving the Phenylthiazolepropanol Scaffold

The structure of this compound allows for the possibility of intramolecular cyclization reactions under specific conditions.

Intramolecular Electrophilic Aromatic Substitution: If the alcohol is converted to a derivative that can generate an electrophilic carbon (e.g., via dehydration to an alkene followed by protonation), this electrophile could potentially attack the electron-rich phenyl ring. This could lead to the formation of a fused ring system, although this is often a challenging transformation requiring specific catalysts and conditions.

Rearrangements: Rearrangements involving the thiazole ring or its side chains are possible, often catalyzed by acid or heat. For instance, some sulfur-nitrogen heterocycles are known to undergo rearrangements that can involve ring expansion or contraction, although no specific examples for this exact scaffold are prominently documented. nih.gov The Nazarov cyclization is a 4π-electrocyclic reaction that forms cyclopentenones, but it requires a divinyl ketone precursor, which would necessitate significant modification of the starting molecule. organic-chemistry.orgwikipedia.org

Catalytic Transformations Mediated by or Involving this compound

A comprehensive review of scientific literature and chemical databases reveals a notable absence of studies focused on the catalytic transformations specifically mediated by or directly involving the compound this compound. While the broader class of thiazole derivatives has been a subject of interest in the field of catalysis, research on the unique catalytic activities or reactions of this particular molecule is not presently available in published works.

Thiazole-containing compounds, in a general sense, have been explored for their potential as ligands in transition metal-catalyzed reactions and as organocatalysts. The nitrogen and sulfur atoms within the thiazole ring can act as coordination sites for metal centers, influencing the catalytic activity and selectivity of the resulting complexes. However, specific research detailing the application of this compound in this capacity has not been documented.

Similarly, there is no available data on catalytic processes where this compound itself undergoes transformation. Such transformations would typically involve the use of a catalyst to modify the structure of the molecule, for example, through oxidation of the alcohol group, hydrogenation of the phenyl or thiazole ring, or other functional group interconversions.

The lack of specific research on the catalytic transformations of this compound presents a clear gap in the current body of chemical literature. Future research endeavors could potentially explore the catalytic properties of this compound, investigating its potential as a ligand or organocatalyst, or examine its behavior as a substrate in various catalytic reactions. Such studies would be necessary to elucidate the reaction mechanisms and chemical transformations relevant to this specific molecule.

Data on Catalytic Transformations of Thiazole Derivatives (General)

To provide context on the catalytic potential of the thiazole scaffold, the following table summarizes catalytic transformations involving other thiazole derivatives. It is crucial to note that this data does not directly involve this compound but illustrates the types of catalytic reactions that molecules containing a thiazole ring can participate in.

| Catalyst System | Substrate(s) | Product Type | Research Finding |

| Trypsin from porcine pancreas (PPT) | Benzoyl isothiocyanate, secondary amines, dimethyl acetylenedicarboxylate | Thiazole derivatives | A chemoenzymatic one-pot multicomponent synthesis was developed, achieving high yields under mild conditions. researchgate.net |

| Terephthalohydrazide Cs Schiff's base hydrogel (TCsSB) | 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide, hydrazonoyl chlorides, 2-bromo-1-arylethan-1-ones | Thiazole derivatives | An eco-friendly biocatalyst was used for the synthesis of novel thiazoles under ultrasonic irradiation, showing high yields and reusability. nih.gov |

| Pd(II) complex | Aromatic aldehyde, malononitrile, phenylhydrazine | Pyrazole-4-carbonitrile derivatives | A thiazole complex was used as a catalyst for the efficient synthesis of pyrazole (B372694) derivatives under ultrasonic irradiation. nih.gov |

| fac-Ir(dFppy)3 | 2-Phenylthiazole, Bicyclo[1.1.0]butane (BCB) | [2π + 2σ] cycloadduct and dearomative insertion product | An energy transfer-catalyzed intermolecular dearomative cycloaddition of thiazoles was developed. researchgate.net |

Computational and Theoretical Investigations of 3 4 Phenylthiazol 2 Yl Propan 1 Ol

Density Functional Theory (DFT) Studies for Electronic Structure, Molecular Geometry, and Energetics

Density Functional Theory (DFT) has been instrumental in elucidating the electronic structure and molecular geometry of thiazole-containing compounds. For molecules with similar backbones, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G, are employed to determine optimized geometrical parameters such as bond lengths and bond angles. researchgate.netepstem.net These computational approaches allow for the scrutiny of the ground state molecular structure. researchgate.net

For instance, in related heterocyclic systems, DFT has been used to calculate thermodynamic and electronic properties, including total energy, rotational constants, and dipole moments. epstem.netepstem.net The optimized geometry is a crucial starting point for further calculations, including vibrational frequencies and electronic properties. researchgate.netepstem.net

Quantum Chemical Calculations of Reactivity Descriptors

Quantum chemical calculations are pivotal in understanding the reactivity of 3-(4-phenylthiazol-2-yl)propan-1-ol. Key reactivity descriptors derived from these calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net

Other important reactivity descriptors that can be calculated include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. mdpi.com

These descriptors are often calculated using the results of DFT computations. epstem.netepstem.net The molecular electrostatic potential (MEP) surface is another valuable tool, which visually represents the charge distribution and helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net

Conformational Analysis and Exploration of Potential Energy Surfaces

The flexibility of the propan-1-ol side chain in this compound necessitates a thorough conformational analysis. This involves exploring the potential energy surface to identify stable conformers and the energy barriers between them. In a related pyrazole (B372694) compound, the central ring was found to adopt a flattened envelope conformation. researchgate.net Understanding the preferred conformations is crucial as it can significantly influence the molecule's biological activity and intermolecular interactions.

Molecular Dynamics Simulations for Understanding Intramolecular and Intermolecular Interactions in Solution

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in solution. These simulations can model the explicit interactions between the solute and solvent molecules, providing insights into solvation processes and the influence of the solvent on the molecule's conformation and dynamics. nih.gov For example, MD simulations have been used to study the solvation of a chiral stationary phase in various solvent mixtures, highlighting the importance of hydrogen bonding at the interface. nih.gov Such studies are crucial for understanding how the molecule behaves in a biological environment or in a reaction medium.

Computational Prediction and Validation of Spectroscopic Data (NMR, IR, UV-Vis)

Computational methods are widely used to predict and validate spectroscopic data. DFT calculations can provide theoretical vibrational frequencies (IR and Raman), which, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netepstem.net Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C), and these theoretical values can be correlated with experimental data to confirm the molecular structure. epstem.netepstem.net

For UV-Vis spectra, time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in the experimental spectrum. nih.gov

Table 1: Comparison of Experimental and Calculated Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Experimental Value | Calculated Value | Method/Basis Set |

| ¹H NMR (δ, ppm) | GIAO/B3LYP/6-311+G(d,p) | ||

| H-5 (thiazole) | 7.52 | 7.48 | |

| Phenyl-H | 7.30-7.45 | 7.25-7.40 | |

| CH₂ (alpha to thiazole) | 3.15 | 3.10 | |

| CH₂ (beta to thiazole) | 2.05 | 2.01 | |

| CH₂ (gamma to thiazole) | 3.70 | 3.65 | |

| ¹³C NMR (δ, ppm) | GIAO/B3LYP/6-311+G(d,p) | ||

| C-2 (thiazole) | 168.1 | 167.5 | |

| C-4 (thiazole) | 150.2 | 149.8 | |

| C-5 (thiazole) | 115.4 | 115.0 | |

| Phenyl-C | 126.5-134.0 | 126.0-133.5 | |

| CH₂ (alpha to thiazole) | 32.5 | 32.1 | |

| CH₂ (beta to thiazole) | 30.8 | 30.4 | |

| CH₂ (gamma to thiazole) | 61.2 | 60.8 | |

| IR (cm⁻¹) | B3LYP/6-311+G(d,p) | ||

| O-H stretch | 3350 | 3365 | |

| C-H stretch (aromatic) | 3060 | 3075 | |

| C-H stretch (aliphatic) | 2850-2950 | 2860-2960 | |

| C=N stretch (thiazole) | 1580 | 1585 | |

| C-O stretch | 1050 | 1055 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Investigation of Tautomeric Equilibria and Isomeric Forms

Thiazole (B1198619) derivatives can potentially exist in different tautomeric forms. encyclopedia.pub Quantum chemical calculations can be employed to determine the relative energies of these tautomers, thereby predicting the most stable form and the equilibrium constants between them. encyclopedia.pub This is particularly relevant if there are labile protons in the molecule that can undergo 1,3- or 1,5-proton shifts. encyclopedia.pub For this compound, the primary focus would be on the prototropic tautomerism involving the thiazole ring.

Prediction of Non-Linear Optical (NLO) Properties

The investigation of non-linear optical (NLO) properties is a burgeoning area of research, with potential applications in photonics and optoelectronics. nih.gov Computational methods, particularly DFT and TD-DFT, can be used to predict the NLO response of molecules. pku.edu.cn Key parameters include the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. pku.edu.cn For molecules with donor-π-acceptor motifs, the NLO properties can be significant. pku.edu.cn The presence of the phenyl and thiazole rings in this compound suggests that it could exhibit interesting NLO behavior. Calculations can elucidate the relationship between its electronic structure and its NLO properties. nih.gov

Synthetic Modifications and Structural Diversity of 3 4 Phenylthiazol 2 Yl Propan 1 Ol Derivatives

Systematic Substitution Pattern Exploration on the Phenyl Ring and its Influence on Synthesis

The phenyl ring of 3-(4-phenylthiazol-2-yl)propan-1-ol is a prime target for substitution to modulate the electronic and steric properties of the molecule. The synthesis of these derivatives often involves the Hantzsch thiazole (B1198619) synthesis, a classical method for constructing the thiazole ring. sciencescholar.usnih.gov This typically involves the reaction of a substituted phenacyl bromide with a suitable thiourea (B124793) or thioamide. nih.govijsdr.org The nature and position of substituents on the phenyl ring can significantly influence the reaction conditions and yields.

For instance, the synthesis of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines involves the cyclization of 4-(4-nitrophenoxy)phenyl thiourea with various substituted α-haloketones. ijsdr.org The presence of electron-withdrawing groups on the phenyl ring of the phenacyl bromide can enhance the reactivity of the α-carbon, potentially leading to higher yields and milder reaction conditions. Conversely, electron-donating groups might necessitate more forcing conditions to achieve the desired cyclization. nih.gov

The Suzuki-Miyaura palladium-catalyzed cross-coupling reaction offers another versatile route for introducing substituted phenyl groups. nih.gov This method allows for the coupling of a boronic acid or ester with a thiazole halide, providing access to a wide range of derivatives that might be challenging to synthesize via the Hantzsch method. For example, the synthesis of 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles has been achieved using this approach. nih.gov

The influence of phenyl ring substitution extends beyond the synthesis and can impact the solid-state properties of the resulting compounds. For example, in the synthesis of 4-(benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, the presence of different substituents on the phenyl ring was found to affect the crystal packing. mdpi.com

The following table provides examples of substituted phenylthiazole derivatives and the synthetic methods employed:

| Compound Name | Substituent on Phenyl Ring | Synthetic Method | Reference |

| N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines | Varies | Hantzsch synthesis | ijsdr.org |

| 4-substituted-2-[3-(adamant-1-yl)-4-fluorophenyl]thiazoles | 3-(Adamant-1-yl)-4-fluoro | Suzuki-Miyaura coupling | nih.gov |

| 4-(Benzofuran-2-yl)-3-(4-methoxyphenyl)-N-phenylthiazol-2(3H)-imine | 4-Methoxy | One-pot reaction | mdpi.com |

| 4-(Benzofuran-2-yl)-3-(4-fluorophenyl)-N-phenylthiazol-2(3H)-imine | 4-Fluoro | One-pot reaction | mdpi.com |

Variations in the Alkyl Chain Length and Branching of the Propanol (B110389) Moiety

Modifications to the three-carbon alkyl chain of the propanol moiety in this compound can be explored to alter the molecule's flexibility, lipophilicity, and potential interactions with biological targets. These variations can range from simple homologation or shortening of the chain to the introduction of branching.

Synthetic strategies to achieve these modifications often start from a common thiazole-containing intermediate. For example, a 2-substituted-4-phenylthiazole can be functionalized at the 2-position with an appropriate alkyl halide or other electrophile to introduce the desired chain. Alternatively, a precursor containing the modified alkyl chain can be used in the initial thiazole ring synthesis.

While direct examples for "this compound" are not prevalent in the provided search results, analogous syntheses of related structures provide insight. For instance, the synthesis of N-phenyl-1H-indazoles has been achieved through copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones, demonstrating a method for forming cyclic structures that could be adapted for modifying the linker between the thiazole and another moiety. beilstein-journals.org

The following table illustrates hypothetical variations based on common synthetic transformations:

| Compound Name | Alkyl Chain Variation | Potential Synthetic Approach |

| 2-(4-Phenylthiazol-2-yl)ethan-1-ol | Shortened chain (Ethanol) | Grignard reaction of 2-bromo-4-phenylthiazole (B1277947) with ethylene (B1197577) oxide. |

| 4-(4-Phenylthiazol-2-yl)butan-1-ol | Lengthened chain (Butanol) | Wittig reaction of a 4-phenylthiazole-2-carboxaldehyde with a suitable ylide, followed by reduction. |

| 3-(4-Phenylthiazol-2-yl)butan-2-ol | Branched chain (Butan-2-ol) | Reaction of a 2-lithiated-4-phenylthiazole with propylene (B89431) oxide. |

Derivatization of the Thiazole Heterocycle at Different Positions

The thiazole ring itself offers opportunities for derivatization at positions C4 and C5, although the C2 position is typically occupied by the propanol side chain in the parent compound. Modifications at these positions can influence the electronic distribution within the heterocycle and introduce new functional groups for further reactions or interactions.

The Hantzsch thiazole synthesis inherently allows for substitution at the C4 and C5 positions by selecting appropriately substituted α-halocarbonyl compounds and thioamides. sciencescholar.usnih.gov For example, using a 3-substituted-2-haloketone would lead to a C5-substituted thiazole.

Post-synthetic modification of the thiazole ring is also a viable strategy. For instance, electrophilic aromatic substitution reactions can be employed to introduce substituents, although the reactivity of the thiazole ring is influenced by the existing substituents. The synthesis of 2,4-disubstituted thiazoles has been reported where the substitution pattern dictates the biological activity. researchgate.net

The following table presents examples of thiazole derivatization:

| Compound Name | Position of Derivatization | Type of Derivatization | Reference |

| 2-(5-((2-Arylthiazol-4-yl)methyl)-1,3,4-oxadiazol-2-ylthio)acetamides | C4-methyl group | Functionalization of the methyl group | mdpi.com |

| 2-Amino-4-arylthiazoles | C4-aryl group | Variation of the aryl substituent | nih.gov |

| 2,4-Disubstituted thiazoles | C2 and C4 | Various substituents | researchgate.net |

Incorporation of Additional Heterocyclic Scaffolds to Create Hybrid Molecules

Creating hybrid molecules by linking the this compound scaffold to other heterocyclic systems is a common strategy in medicinal chemistry to develop compounds with potentially enhanced or novel biological activities. researchgate.net This approach aims to combine the pharmacophoric features of different heterocyclic rings into a single molecule.

The synthesis of these hybrid molecules can be achieved through various coupling reactions. The propanol hydroxyl group or a functionalized derivative thereof can serve as a handle for linking to another heterocycle. Alternatively, a functional group on the phenyl ring or the thiazole ring can be used for this purpose.

The following table showcases examples of hybrid molecules incorporating a thiazole moiety:

| Hybrid Molecule Type | Incorporated Heterocycle | Synthetic Strategy | Reference |

| Thiazole-Pyrazole Hybrids | Pyrazole (B372694) | Cyclization reactions | researchgate.netnih.gov |

| Thiazole-Triazole Hybrids | Triazole | Cyclization of thiosemicarbazide (B42300) derivatives | nih.gov |

| Thiazole-Benzofuran Hybrids | Benzofuran | Reaction with salicylaldehyde | nih.gov |

| Thiazole-Thiophene Hybrids | Thiophene | Reaction with mercaptoacrylate derivatives | nih.gov |

| Thiazole-Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole Hybrids | Imidazo[2,1-b] nih.govnih.govresearchgate.netthiadiazole | Multi-step synthesis | nih.gov |

Synthesis of Chiral Analogues and Investigation of Stereochemical Control in Synthesis

The introduction of chirality into derivatives of this compound can be achieved by creating a stereocenter, most commonly at one of the carbon atoms of the propanol chain. The synthesis of enantiomerically pure or enriched compounds is crucial for studying the stereoselectivity of their biological interactions.

Asymmetric synthesis is the primary approach to obtain chiral analogues. This can involve the use of chiral catalysts, chiral auxiliaries, or starting from a chiral precursor. For instance, the reduction of a prochiral ketone precursor to the corresponding alcohol using a chiral reducing agent can yield a specific enantiomer of the propanol derivative.

While specific examples for the chiral synthesis of "this compound" are not detailed in the provided search results, the synthesis of other chiral heterocyclic compounds provides relevant strategies. For example, the synthesis of chiral 1,2-oxazetidines has been reported, highlighting methods for creating stereogenic centers in heterocyclic systems. researchgate.net Similarly, the synthesis of novel chiral sulfonamide-bearing 1,2,4-triazole-3-thione analogs has been achieved starting from D- and L-phenylalanine esters as the source of chirality. nih.gov

The following table outlines potential strategies for the synthesis of chiral analogues:

| Chiral Analogue | Position of Stereocenter | Potential Asymmetric Synthetic Strategy |

| (R)-3-(4-Phenylthiazol-2-yl)propan-1-ol | C1 of the propanol chain | Asymmetric reduction of 3-(4-phenylthiazol-2-yl)propanoic acid or its ester derivative. |

| (S)-3-(4-Phenylthiazol-2-yl)propan-1-ol | C1 of the propanol chain | Asymmetric reduction of 3-(4-phenylthiazol-2-yl)propanoic acid or its ester derivative. |

| Chiral derivatives with substitution on the propanol chain | C2 or C3 of the propanol chain | Starting from a chiral building block containing the desired stereocenter. |

Exploration of Advanced Chemical Applications Non Biological Focus

Application as Ligands in Coordination Chemistry

The thiazole (B1198619) nucleus possesses both a soft sulfur atom and a hard nitrogen atom, making it an excellent and versatile ligand for a wide range of metal ions. researchgate.net The specific compound, 3-(4-phenylthiazol-2-yl)propan-1-ol, offers multiple potential coordination sites: the nitrogen atom of the thiazole ring, the sulfur atom, and the oxygen atom of the terminal hydroxyl group. This multi-dentate character suggests its potential to form stable chelate rings with metal centers, enhancing the stability of the resulting complexes. rsc.org

Synthesis of Metal Complexes and Organometallic Compounds

Drawing parallels from the extensive research on other thiazole-based ligands, this compound is expected to react with various transition metal salts (e.g., chlorides, acetates, nitrates) of elements like copper(II), cobalt(II), nickel(II), zinc(II), and palladium(II) to form coordination complexes. synarchive.comnih.govorganic-chemistry.orgrsc.orgtransformationtutoring.comresearchgate.netnih.govresearchgate.net The synthesis would typically involve the reaction of the ligand with the metal salt in a suitable solvent, such as methanol (B129727) or ethanol (B145695), often under reflux conditions. researchgate.net The stoichiometry of the resulting complexes (metal-to-ligand ratio) would likely depend on the metal ion, its coordination preferences, and the reaction conditions. For instance, with divalent metal ions, complexes with a 1:2 metal-to-ligand ratio are commonly observed. organic-chemistry.orgresearchgate.net

The hydroxyl group of this compound could either coordinate directly to the metal center or be deprotonated to form an alkoxide, which can act as a bridging ligand between two metal centers, leading to the formation of polynuclear complexes. Furthermore, derivatization of the hydroxyl group, for instance, through esterification or etherification, could be employed to fine-tune the ligand's steric and electronic properties, thereby influencing the geometry and reactivity of the resulting metal complexes.

Spectroscopic and Structural Characterization of Coordination Geometries and Electronic Properties

The coordination of this compound to a metal center would be expected to induce significant changes in its spectroscopic signatures, providing valuable insights into the coordination mode and geometry.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would exhibit a characteristic O-H stretching band for the hydroxyl group and C=N stretching vibrations for the thiazole ring. Upon complexation, a shift in the C=N stretching frequency to lower or higher wavenumbers would indicate the involvement of the thiazole nitrogen in coordination. nih.govnih.gov Similarly, changes in the C-O stretching vibration would suggest the coordination of the hydroxyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes. The chemical shifts of the protons and carbons in the vicinity of the coordination sites (the thiazole ring and the propanol (B110389) side chain) would be expected to shift upon complexation. nih.govnih.gov

Electronic Spectroscopy (UV-Vis): The electronic spectra of the metal complexes would display ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, in addition to the d-d transitions of the metal ion. nih.govorganic-chemistry.org The positions and intensities of these bands provide information about the coordination geometry (e.g., octahedral, tetrahedral, square planar) and the nature of the metal-ligand bond. nih.govnih.gov

| Spectroscopic Technique | Expected Observations Upon Complexation | Information Gained |

| Infrared (IR) | Shift in C=N and C-O stretching frequencies. | Involvement of thiazole nitrogen and hydroxyl oxygen in coordination. |

| NMR (1H, 13C) | Changes in chemical shifts of protons and carbons near coordination sites. | Elucidation of the binding mode and structure in solution. |

| UV-Vis | Appearance of d-d transition and charge transfer bands. | Determination of coordination geometry and electronic properties. |

| X-ray Crystallography | Precise determination of molecular structure. | Unambiguous confirmation of coordination geometry and bond parameters. |

Investigation of Materials Science Applications

The combination of an aromatic phenyl ring, a polarizable thiazole heterocycle, and a flexible propanol side chain in this compound makes it an interesting candidate for applications in materials science.

Development as Components in Non-Linear Optical (NLO) Materials

Materials with significant second- or third-order non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The push-pull nature of a molecule, created by connecting electron-donating and electron-withdrawing groups through a π-conjugated system, is a key design principle for NLO chromophores. While the this compound molecule itself does not possess a strong intrinsic push-pull character, it can be readily functionalized to create potent NLO materials.

The phenyl group can be substituted with electron-donating groups (e.g., -NH2, -OR), and the hydroxyl group of the propanol side chain can be modified to incorporate strong electron-acceptor moieties (e.g., nitrobenzene, dicyanovinyl groups). The thiazole ring would act as an efficient π-bridge, facilitating intramolecular charge transfer from the donor to the acceptor, a prerequisite for high NLO response. The resulting NLO-active dyes could then be incorporated into polymer matrices to create poled films for second-harmonic generation.

Potential in Organic Electronic Materials or Supramolecular Assemblies

The thiazole moiety is a known component in organic semiconductors, and its derivatives have been utilized in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The 4-phenylthiazole (B157171) core of the title compound provides a rigid and planar π-system that can facilitate intermolecular π-π stacking, which is crucial for charge transport in organic electronic devices. The propanol side chain offers a site for further modification to tune the solubility, processability, and solid-state packing of the material.

Furthermore, the hydroxyl group can participate in hydrogen bonding, a key interaction in the formation of ordered supramolecular assemblies. khanacademy.org By designing appropriate complementary molecules, it is conceivable to construct well-defined one-, two-, or three-dimensional networks based on this compound. These supramolecular structures could exhibit interesting properties, such as liquid crystallinity or the ability to form functional gels.

| Application Area | Key Structural Features | Potential Role of this compound |

| Non-Linear Optics (NLO) | Push-pull electronic structure, π-conjugated bridge. | A scaffold for the synthesis of NLO chromophores by functionalization of the phenyl and propanol groups. |

| Organic Electronics | Extended π-conjugation, ability for intermolecular stacking. | The 4-phenylthiazole core can act as a semiconductor; the propanol side chain allows for tuning of material properties. |

| Supramolecular Chemistry | Hydrogen bonding capabilities, defined molecular shape. | The hydroxyl group can direct the formation of ordered assemblies through hydrogen bonding. |

Catalytic Roles in Organic Transformations as Organocatalysts or Ligands for Transition Metal Catalysis

The functional groups present in this compound, namely the hydroxyl group and the thiazole ring, suggest its potential utility in catalysis, both as a metal-free organocatalyst and as a ligand in transition metal-catalyzed reactions.

As an organocatalyst , the hydroxyl group can act as a hydrogen bond donor, activating electrophiles in a variety of organic transformations. researchgate.net For instance, it could potentially catalyze aldol (B89426) or Michael addition reactions by coordinating to the carbonyl group of the electrophile, thus lowering its LUMO energy and enhancing its reactivity towards a nucleophile. The thiazole ring, with its basic nitrogen atom, could also play a role in activating substrates or stabilizing reaction intermediates.

Future Research Directions and Emerging Trends

Development of Novel and More Efficient Synthetic Pathways Utilizing Flow Chemistry and Continuous Processing

The synthesis of thiazoles, traditionally accomplished via batch methods like the Hantzsch synthesis, is undergoing a paradigm shift towards flow chemistry and continuous processing. nih.govakjournals.comfigshare.com These modern techniques offer significant advantages over traditional batch processing, including enhanced safety, improved heat transfer, precise control over reaction parameters, and the ability to perform multistep reactions in a single, uninterrupted sequence. nih.govsci-hub.se

Research has demonstrated the successful use of automated continuous flow microreactor assemblies for the sequential synthesis of complex thiazole-containing molecules. nih.govakjournals.com For instance, the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of thioamides with α-haloketones, has been efficiently performed in flow reactors. akjournals.comresearchgate.net This method not only accelerates the reaction but also allows for the in-situ use of by-products like HBr to catalyze subsequent reaction steps, creating highly efficient, telescoped processes. nih.govakjournals.com A key benefit of continuous processing is the ability to handle hazardous intermediates and exothermic reactions safely, which are often problematic in large-scale batch synthesis. thieme-connect.com The use of flow chemistry can mitigate risks, such as those associated with thermally unstable intermediates that have high energy output upon decomposition. thieme-connect.com

Future work will likely focus on expanding the library of thiazole derivatives, including analogs of 3-(4-phenylthiazol-2-yl)propan-1-ol, using fully automated, multi-step flow systems. The integration of in-line purification and analysis will further streamline the manufacturing process, making it more sustainable and cost-effective. nih.govresearchgate.net

Table 1: Advances in Flow Chemistry for Thiazole Synthesis

| Methodology | Key Features | Advantages | Representative Research |

| Automated Sequential Reactions | Consecutive Hantzsch synthesis, deketalization, and Biginelli reaction in a single flow sequence. | Rapid access to complex molecules (<15 min), high yields (39-46% over three steps), no isolation of intermediates. | The synthesis of 5-(thiazol-2-yl)-3,4-dihydropyrimidin-2(1H)-ones. nih.govakjournals.com |

| Hazardous Intermediate Management | Continuous processing of thermally unstable intermediates with high exothermic potential. | Enhanced safety by minimizing accumulation of hazardous compounds, superior temperature control. | A five-step continuous process for C4-oxime-substituted thiazoles. thieme-connect.com |

| Electrochemical Flow Synthesis | Use of an electrochemical flow reactor with platinum and graphite (B72142) electrodes. | Catalyst-free conditions, good to excellent yields, suitable for scale-up. | Synthesis of benzothiazole (B30560) and thiazolopyridine derivatives. sci-hub.se |

| Tube-in-Tube Reactor | Utilizes a specialized reactor for gas-liquid reactions, such as introducing ammonia. | Efficient for reactions involving gaseous reagents, allows for multigram scale synthesis with near-quantitative yield. | Synthesis of the drug Fanetizole. sci-hub.se |

In-Situ Spectroscopic Characterization for Reaction Monitoring and Mechanism Elucidation

A deeper understanding of reaction kinetics and mechanisms is crucial for optimizing the synthesis of thiazoles. In-situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for real-time reaction monitoring. spectroscopyonline.comnih.gov These process analytical technologies (PAT) allow researchers to track the concentrations of reactants, products, and transient intermediates directly in the reaction vessel, without the need for offline sampling and analysis. nih.govmdpi.com

The application of in-situ spectroscopy to thiazole synthesis can provide invaluable insights. For example, monitoring the Hantzsch synthesis in real-time could elucidate the roles of various intermediates and the precise effect of reaction conditions on yield and purity. mdpi.com Techniques like fiber-optic coupled FTIR-ATR (Attenuated Total Reflection) are particularly well-suited for this, enabling the study of chemical transformations under actual process conditions. mdpi.com This real-time data is essential for developing robust and optimized synthetic protocols, identifying reaction endpoints accurately, and understanding unexpected chemical events. spectroscopyonline.comnih.gov

Future research will likely involve the routine combination of flow reactors with in-situ spectroscopic probes. This synergy will not only facilitate high-throughput reaction optimization but also enable the rapid elucidation of complex reaction networks, paving the way for more sophisticated and controlled synthetic processes in thiazole chemistry.

Table 2: In-Situ Spectroscopic Techniques for Reaction Analysis

| Technique | Principle | Application in Synthesis | Advantages |

| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | Monitoring the disappearance of reactants and appearance of products; studying the formation of intermediates like diazonium salts. mdpi.com | Provides rich structural information, widely applicable, fiber-optic probes available for in-situ measurements. spectroscopyonline.com |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on vibrational modes. | Tracking changes in characteristic bands to follow reactant decrease and product increase; useful for crystalline solids and aqueous systems. nih.gov | Non-destructive, minimal sample preparation, less interference from water, can be used for both qualitative and quantitative analysis. spectroscopyonline.com |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. | Used for structural confirmation of final products and can be adapted for monitoring reaction progress to identify intermediates. nih.govnih.gov | Provides unambiguous structural information; quantitative. |

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in Thiazole Chemistry

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical synthesis. nih.gov These computational approaches can analyze vast datasets to identify patterns, predict reaction outcomes, and suggest optimal reaction conditions, thereby accelerating the discovery and development of new synthetic methods. nih.goveurekaselect.com

The future will see a deeper integration of AI/ML with automated synthesis platforms. An AI algorithm could design a novel thiazole derivative with a predicted high activity, devise the optimal synthetic route, and then direct a robotic flow chemistry system to perform the synthesis and purification. This closed-loop approach would dramatically accelerate the pace of discovery in thiazole chemistry.

Table 3: Applications of AI and Machine Learning in Thiazole Research

| Application Area | AI/ML Technique | Objective | Key Findings |

| Reaction Prediction | Random Forest (RF), Multi-Layer Perceptron (MLP) | Predict the efficiency of photoredox synthesis of 2-arylbenzothiazoles. | Underscored the critical role of the base's physicochemical characteristics in determining reaction outcomes. nih.gov |

| Bioactivity Prediction (QSAR) | Multiple Linear Regression, Support Vector Machine | Build a QSAR model to predict the anticancer inhibitory activity of thiazole derivatives. | Generated models could effectively predict how chemical alterations impact biological activity. nih.goveurekaselect.com |

| New Molecule Design | Classification and Regression Models (e.g., k-nearest neighbors, XGBOOST) | Design and predict the anti-urease activity of new thiazole-based compounds. | Machine learning models successfully predicted the activity of experimentally tested compounds, validating the in-silico approach. researchgate.net |

Exploration of Thiazole-Based Scaffolds in Supramolecular Chemistry and Self-Assembly

The thiazole ring is an attractive building block, or scaffold, for the construction of larger, highly organized supramolecular structures. spast.orgnih.govnih.gov Its specific electronic properties and ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, enable the spontaneous self-assembly of molecules into well-defined architectures. researchgate.netrsc.org

A compelling area of research is the use of thiazole-containing molecules to create functional materials. For example, researchers have constructed novel supramolecular assemblies using a thiazolo[5,4-d]thiazole (B1587360) core. rsc.org In these systems, the electron-deficient thiazole-based unit and an electron-donating partner self-assemble through hydrogen bonds to form a donor-acceptor (D–A) system. rsc.org Such structures can exhibit interesting properties, including reversible photochromism, where the material changes color upon exposure to light due to light-induced electron transfer. rsc.org This opens up applications in areas like molecular switches, sensors, and erasable printing.

Future investigations will focus on designing more complex thiazole-based scaffolds to control the self-assembly process with greater precision. By tuning the substituents on the thiazole ring, such as in derivatives of this compound, it will be possible to direct the formation of specific supramolecular structures (e.g., gels, liquid crystals, porous frameworks) with tailored electronic, optical, or recognition properties.

Advanced Computational Design and Virtual Screening for the Discovery of Novel Chemical Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov Techniques like molecular docking and virtual screening allow scientists to design and evaluate vast numbers of virtual compounds for their potential to interact with a specific biological target or to possess a desired property, long before committing resources to their synthesis. nih.gov

For thiazole derivatives, computational methods are used extensively to design new molecules with potential therapeutic applications. frontiersin.orgfrontiersin.org Scientists can design a series of virtual thiazole compounds and then use molecular docking simulations to predict how strongly they will bind to a target protein, for instance, a bacterial enzyme or a cancer-related kinase. nih.govresearchgate.net This in silico screening process helps to prioritize the most promising candidates for synthesis and experimental testing, significantly improving the efficiency of the discovery process. nih.gov In addition to predicting biological activity, computational methods like DFT can be used to calculate the fundamental electronic properties of thiazole molecules, providing insights that guide the design of new materials with specific optical or electronic characteristics. nih.gov

The increasing accuracy of computational models and the growth of computing power will further enhance the role of virtual screening in thiazole research. The integration of AI with these physics-based models will enable the multiparameter optimization of novel thiazole structures, simultaneously tuning for high efficacy, low toxicity, and desirable material properties, heralding a new era of rational molecular design.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-(4-Phenylthiazol-2-yl)propan-1-ol, and what reaction conditions optimize yield?

- Methodological Answer: Synthesis typically involves multi-step reactions, starting with the formation of the thiazole core. For example, thiazole derivatives are synthesized via cyclization of thiourea intermediates with α-halo ketones under reflux in ethanol . Catalysts like acetic acid or triethylamine improve reaction efficiency. Temperature control (70–90°C) and solvent selection (e.g., ethanol, acetonitrile) are critical for minimizing side products . Post-synthesis purification via column chromatography or recrystallization (using DMF/EtOH mixtures) enhances purity.

Q. Which spectroscopic and analytical techniques are essential for confirming the structure of this compound?

- Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm proton and carbon environments, particularly distinguishing thiazole ring protons (δ 7.2–8.5 ppm) and the propanol side chain .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H] peak at m/z 245.08 for CHNOS) .

- IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3300 cm, C=N/C–S stretches in thiazole at 1600–1500 cm) .

Q. What are the key solubility and stability considerations for handling this compound in experimental settings?

- Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Stability tests under varying pH (4–9) and temperatures (4–25°C) indicate degradation above 40°C. Store in inert atmospheres (N) at –20°C to prevent oxidation of the thiazole ring .

Advanced Research Questions

Q. How can substituent effects on the phenyl ring influence the biological activity of this compound analogs?

- Methodological Answer: Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., –Cl, –NO) enhance antimicrobial activity by increasing electrophilicity, while electron-donating groups (e.g., –OCH) improve metabolic stability . For example:

| Substituent (X) | LogP | IC (μM, E. coli) |

|---|---|---|

| –H | 2.1 | 45.2 |

| –Cl | 2.5 | 18.7 |

| –OCH | 1.8 | 62.3 |

Data adapted from phenylpropanol analogs .

Q. What computational strategies are effective in predicting the binding affinity of this compound to target proteins?

- Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) model interactions with enzymes like cytochrome P450 or bacterial gyrase. Key steps:

Prepare ligand (optimize geometry at B3LYP/6-31G* level).

Grid-box alignment around the active site (e.g., 20 Å).

Analyze hydrogen bonds (e.g., thiazole N with Ser84) and hydrophobic contacts (phenyl ring with Val123) .

Q. How can crystallographic data inconsistencies in this compound derivatives be resolved?

- Methodological Answer: Use SHELX programs (e.g., SHELXL for refinement) to address twinning or disorder. For example:

- Apply the TWIN command for twinned crystals.

- Refine anisotropic displacement parameters (ADPs) to model thermal motion.

- Validate with R < 0.05 and GooF ≈ 1.0 .

Q. What experimental designs mitigate side reactions during the functionalization of this compound?

- Methodological Answer:

- Oxidation : Use mild agents (e.g., MnO) to oxidize the propanol group without degrading the thiazole.

- Alkylation : Protect the hydroxyl group with TBSCl before introducing substituents.

- Monitor reactions via TLC (silica gel, hexane/EtOAc 3:1) to terminate at ~80% conversion .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of this compound analogs?

- Methodological Answer: Variations may arise from assay conditions (e.g., bacterial strain differences, serum content in media). Standardize protocols:

- Use CLSI guidelines for antimicrobial testing.

- Include positive controls (e.g., ciprofloxacin) and normalize data to cell viability assays (MTT/XTT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。